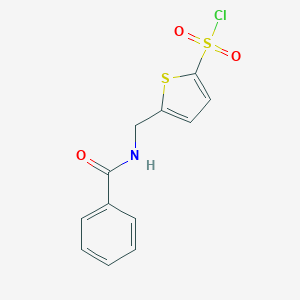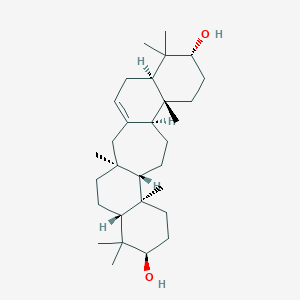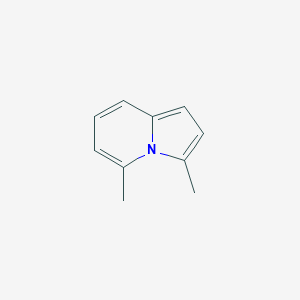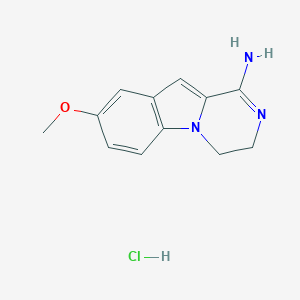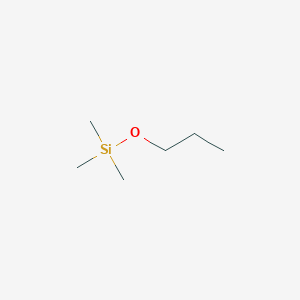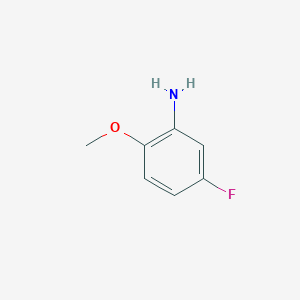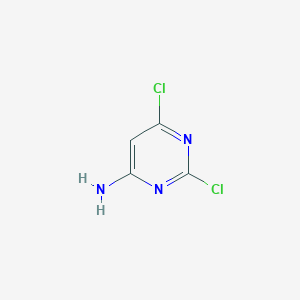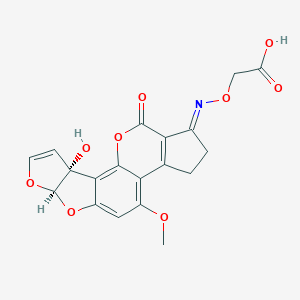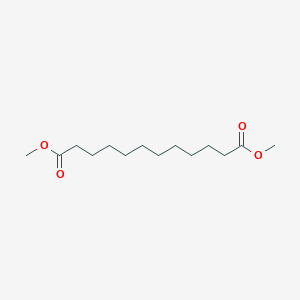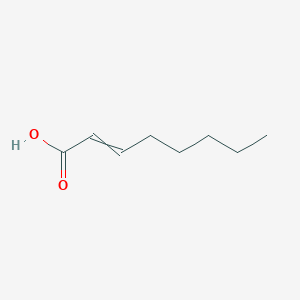
trans-2-Octensäure
Übersicht
Beschreibung
trans-2-Octenoic acid: , also known as (2E)-oct-2-enoic acid, is an olefinic fatty acid. It is a medium-chain fatty acid with a double bond at the second carbon position in the trans configuration. This compound is a monounsaturated fatty acid and is known for its role as an animal metabolite .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
Medicine:
- Investigated for its potential therapeutic effects and its role in metabolic disorders.
Industry:
- Utilized in the flavor and fragrance industry due to its characteristic odor. It is used as a trace ingredient in artificial essential oils and flavor compositions .
Wirkmechanismus
Target of Action
Trans-2-Octenoic acid, also known as (2E)-oct-2-enoic acid, is an olefinic fatty acid that is octanoic acid carrying a double bond at position 2 . It is a medium-chain fatty acid, a monounsaturated fatty acid, a straight-chain fatty acid, and an olefinic fatty acid . It has a role as an animal metabolite .
Mode of Action
A-73 . The fungus reduces the compound to various metabolites, including I-hexanol and l-octanol .
Biochemical Pathways
Trans-2-Octenoic acid is involved in various biochemical pathways. In the metabolism of trans-2-Octenoic acid by Mucor sp. A-73, the compound is reduced to various metabolites . The major metabolite of trans-2-Octenoic acid by the fungus was mono-n-octyl phosphate .
Pharmacokinetics
It is known to be a metabolite in animals , suggesting that it is likely absorbed and metabolized in the body.
Result of Action
The result of the action of trans-2-Octenoic acid is the production of various metabolites, including I-hexanol, l-octanol, and mono-n-octyl phosphate
Action Environment
The action of trans-2-Octenoic acid can be influenced by various environmental factors. For example, the metabolism of trans-2-Octenoic acid by Mucor sp. A-73 was carried out in a medium consisting of glucose, peptone, yeast extract, and potassium sorbate . The reaction was maintained at 25°C . These conditions may influence the action, efficacy, and stability of trans-2-Octenoic acid.
Biochemische Analyse
Biochemical Properties
Trans-2-Octenoic acid interacts with various biomolecules in biochemical reactions. Studies have shown that it is metabolized by certain species of the Mucor fungus, which can reduce sorbic acid to trans-4-hexenol . In a phosphate buffer solution, 3-hydroxyoctanoic acid (3-HOA), monooctyl phosphate (OLP), 1-octanol, and 1,3-octanediol were produced as metabolites of Trans-2-Octenoic acid . The conversion of Trans-2-Octenoic acid into 3-HOA was found to be reversible .
Molecular Mechanism
The molecular mechanism of Trans-2-Octenoic acid involves its conversion into various metabolites. Mucor species can reduce the carboxyl groups of Trans-2-Octenoic acid and hydrogenate trans-2-alkenols to corresponding saturated alcohols . This process involves binding interactions with biomolecules and changes in gene expression .
Metabolic Pathways
Trans-2-Octenoic acid is involved in various metabolic pathways. It’s metabolized by Mucor species into several metabolites, including 3-HOA, OLP, 1-octanol, and 1,3-octanediol . This process involves interactions with various enzymes and cofactors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From Hexaldehyde by the Dobner Reaction: This method involves the reaction of hexaldehyde with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation to yield trans-2-octenoic acid.
Regulated Hydrogenation of 2-Octynoic Acid: This method involves the partial hydrogenation of 2-octynoic acid using a suitable catalyst to produce trans-2-octenoic acid.
Industrial Production Methods: The industrial production of trans-2-octenoic acid typically involves the regulated hydrogenation of 2-octynoic acid due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-2-Octenoic acid can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form saturated fatty acids.
Substitution: The compound can participate in substitution reactions where the double bond can be targeted for various chemical modifications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Halogenation agents like bromine can be used for addition reactions across the double bond.
Major Products Formed:
Oxidation: Various carboxylic acids and aldehydes.
Reduction: Octanoic acid.
Substitution: Halogenated derivatives of octenoic acid.
Vergleich Mit ähnlichen Verbindungen
cis-2-Octenoic acid: The cis isomer of 2-octenoic acid, differing in the configuration of the double bond.
Octanoic acid: A saturated fatty acid without the double bond.
2-Octynoic acid: An unsaturated fatty acid with a triple bond at the second carbon position.
Uniqueness: trans-2-Octenoic acid is unique due to its trans configuration of the double bond, which imparts different chemical and physical properties compared to its cis isomer. This configuration affects its reactivity and interaction with biological molecules, making it distinct in its applications and effects .
Eigenschaften
CAS-Nummer |
1871-67-6 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
oct-2-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |
InChI-Schlüssel |
CWMPPVPFLSZGCY-UHFFFAOYSA-N |
SMILES |
CCCCCC=CC(=O)O |
Isomerische SMILES |
CCCCC/C=C/C(=O)O |
Kanonische SMILES |
CCCCCC=CC(=O)O |
Siedepunkt |
139.00 to 141.00 °C. @ 13.00 mm Hg |
Dichte |
0.935-0.941 |
melting_point |
5 - 6 °C |
| 1871-67-6 1470-50-4 |
|
Physikalische Beschreibung |
Liquid Colourless liquid; Buttery, butterscotch aroma |
Piktogramme |
Corrosive |
Löslichkeit |
slightly Insoluble in water; soluble in oils Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


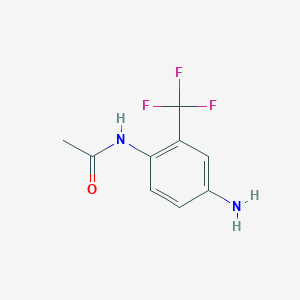
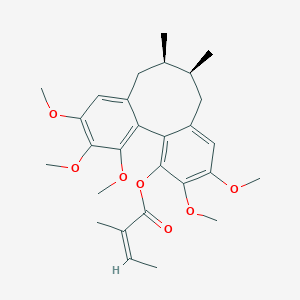
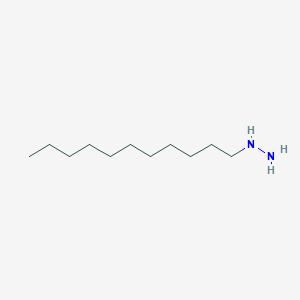
![(3As,4S,4aS,5R,8aR,9aR)-4,5-dihydroxy-5,8a-dimethyl-3-methylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one](/img/structure/B161698.png)
